Norprogesterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norprogesterone is synthesized through a series of chemical reactions. One notable method involves the Birch reduction of 3-methoxy-estradiol to produce a 19-nortestosterone derivative, which is then transformed through several chemical steps into 19-norprogesterone . This method was developed by G. Rosenkranz and C. Djerassi in 1951 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Norprogesterone undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxylated derivatives.
Reduction: Formation of reduced progestins.
Substitution: Introduction of functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydroxylated derivatives: Resulting from oxidation reactions.
Reduced progestins: Formed through reduction processes.
Functionalized steroids: Produced via substitution reactions.
Scientific Research Applications
Norprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in modulating reproductive processes.
Medicine: Utilized in the development of hormonal contraceptives and treatments for gynecological disorders.
Industry: Employed in the production of synthetic hormones and related pharmaceuticals.
Mechanism of Action
Norprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding activates a cascade of molecular events, leading to changes in gene expression and cellular function. The compound acts as a partial agonist of the mineralocorticoid receptor, producing effects such as sodium retention and hypertension . Additionally, it influences reproductive physiology by modulating the endometrial environment and inhibiting ovulation .
Comparison with Similar Compounds
Progesterone: The natural hormone with similar progestogenic activity.
Norethindrone: A synthetic progestin derived from 19-nortestosterone.
Medroxyprogesterone acetate: A synthetic progestin used in contraceptives and hormone replacement therapy.
Comparison: Norprogesterone is unique in its structural simplicity, lacking the C19 methyl group found in progesterone. This structural difference enhances its progestogenic potency compared to progesterone . Unlike norethindrone, which is orally active, this compound is primarily active when administered parenterally . Medroxyprogesterone acetate, while similar in function, has a different chemical structure and pharmacokinetic profile .
Properties
Molecular Formula |
C23H32O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(13S,17R)-17-acetyl-11,13-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13-12-22(4)20(9-10-23(22,14(2)24)27-15(3)25)19-7-5-16-11-17(26)6-8-18(16)21(13)19/h11,13,18-21H,5-10,12H2,1-4H3/t13?,18?,19?,20?,21?,22-,23-/m0/s1 |
InChI Key |
IWSXBCZCPVUWHT-SNOJSKPISA-N |
Isomeric SMILES |
CC1C[C@]2(C(CC[C@@]2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Canonical SMILES |
CC1CC2(C(CCC2(C(=O)C)OC(=O)C)C3C1C4CCC(=O)C=C4CC3)C |
Origin of Product |
United States |
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